

DeepPep Outperforms Alternatives in Proteome Inference Across Multiple Benchmarks

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A comprehensive comparative analysis reveals that DeepPep, a deep learning framework, demonstrates robust and superior performance in identifying proteins from peptide profiles across a variety of benchmark datasets when compared to several alternative methods. This guide provides a detailed comparison of DeepPep's performance, outlines the experimental protocols used for evaluation, and visualizes the underlying workflows and biological pathways.

Performance Analysis on Benchmark Datasets

DeepPep's efficacy was rigorously tested on seven diverse benchmark datasets: 18Mix, Sigma49, UPS2, Yeast, DME, HumanEKC, and HumanMD. Its performance was compared against other leading protein inference tools, including ProteinLasso, ProteinLP, MSBayesPro, and an Artificial Neural Network-based approach (ANN-Pep). The key performance metrics used for evaluation were the Area Under the Receiver Operating Characteristic Curve (AUC) and the Area Under the Precision-Recall Curve (AUPR).

The results, summarized in the table below, indicate that DeepPep consistently achieves high performance across the majority of the datasets, often outperforming the other methods.[1][2] Notably, DeepPep demonstrates a significant advantage in the HumanEKC dataset.[1] While its performance on the DME dataset was comparable to other methods in terms of F1-measure, it showed competitive overall performance.[1]



Dataset	DeepPep (AUC/AUPR)	ProteinLass o (AUC/AUPR)	ProteinLP (AUC/AUPR)	MSBayesPr o (AUC/AUPR)	ANN-Pep (AUC/AUPR)
18Mix	0.94 / 0.93	0.92 / 0.91	0.93 / 0.92	0.91 / 0.89	0.74 / 0.77
Sigma49	0.88 / 0.89	0.87 / 0.88	0.86 / 0.87	0.82 / 0.83	0.70 / 0.72
UPS2	0.85 / 0.86	0.84 / 0.85	0.83 / 0.84	0.80 / 0.81	0.68 / 0.70
Yeast	0.78 / 0.80	0.77 / 0.79	0.76 / 0.78	0.75 / 0.77	0.65 / 0.68
DME	0.75 / 0.78	0.76 / 0.79	0.74 / 0.77	0.73 / 0.76	0.63 / 0.66
HumanEKC	0.90 / 0.91	0.85 / 0.86	0.86 / 0.87	0.82 / 0.83	0.72 / 0.74
HumanMD	0.82 / 0.84	0.81 / 0.83	0.80 / 0.82	0.83 / 0.85	0.67 / 0.69

Note: The values presented are based on the performance curves and supplementary data from the original DeepPep publication. The best performing method for each dataset is highlighted in bold.

Experimental Protocols

A standardized experimental protocol was used to ensure a fair comparison between the different protein inference methods. The key steps are outlined below:

1. Data Preparation:

- Peptide Identification: Tandem mass spectrometry (MS/MS) spectra from the benchmark datasets were searched against a protein sequence database using a standard search engine.
- Peptide Probability Assignment: The PeptideProphet tool was used to assign a probability to each peptide-spectrum match (PSM), indicating the likelihood of a correct identification.

2. Protein Inference Methods:

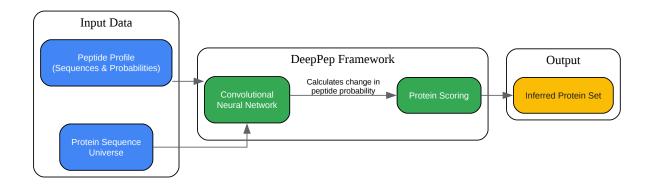


- DeepPep: The DeepPep framework was utilized with its deep convolutional neural network architecture. The model was trained on the peptide sequences and their corresponding probabilities to predict the presence of proteins.
- ProteinLasso: This method formulates protein inference as a constrained Lasso regression problem. It requires peptide detectability values as input. For this comparison, the peptide detectability was generated using the same procedure as for MSBayesPro. The parameters were set to ε = 0.001 and K = 100 as recommended.[1]
- MSBayesPro: A Bayesian approach to protein inference that also incorporates peptide detectability.
- ProteinLP: A linear programming-based method for protein inference.
- ANN-Pep: A traditional artificial neural network without convolutional layers was used as a baseline to highlight the advantage of the convolutional architecture of DeepPep.[1]
- 3. Performance Evaluation:
- The performance of each method was evaluated by comparing the inferred protein lists against the known ground truth for each benchmark dataset.
- The Area Under the Curve (AUC) for the Receiver Operating Characteristic (ROC) and the Area Under the Curve for the Precision-Recall (PR) were calculated to quantify the performance.

Visualizing the Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate the DeepPep workflow and a relevant biological signaling pathway.

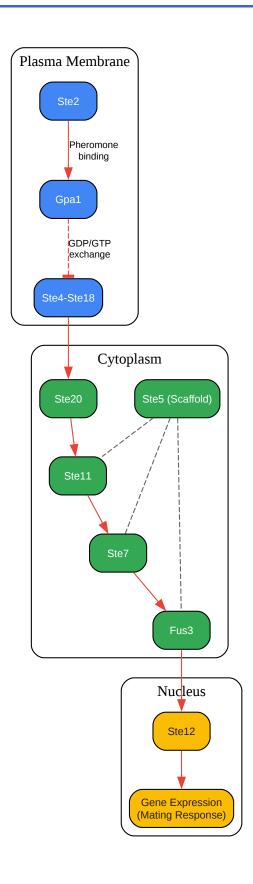




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Caption: The DeepPep workflow, from input peptide and protein data to the final inferred protein set.





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Caption: A simplified diagram of the Yeast MAPK signaling pathway, a key cellular communication network.

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References

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